1-(2-Methyloxazol-4-yl)ethanol
Overview
Description
1-(2-Methyloxazol-4-yl)ethanol is an organic compound featuring an oxazole ring substituted with a methyl group at the 2-position and an ethanol group at the 4-position
Mechanism of Action
Target of Action
The primary target of 1-(2-Methyloxazol-4-yl)ethanol is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including ophthalmology, epilepsy treatment, oncology, and the development of modern anti-infective drugs . It’s also known that hCA II is a target for the treatment of glaucoma .
Mode of Action
This compound interacts with its target, hCA II, by inhibiting the enzyme. The compound has been evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . The sulfonamide group of the compound binds and interacts with residues of the substrate cavity .
Biochemical Pathways
The inhibition of hCA II by this compound affects the carbonic anhydrase pathway, which is involved in the regulation of pH and fluid balance in the body . The compound’s inhibition of MAO enzymes also impacts the monoamine neurotransmitter pathway, which plays a role in mood regulation and neurological function .
Pharmacokinetics
The compound’s high gi absorption and bbb permeability suggest good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyloxazol-4-yl)ethanol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-2-methylpropan-1-ol with glyoxal in the presence of an acid catalyst can yield this compound. The reaction typically requires heating and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyloxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: 1-(2-Methyloxazol-4-yl)acetaldehyde or 1-(2-Methyloxazol-4-yl)acetic acid.
Reduction: Various reduced oxazole derivatives.
Substitution: Substituted oxazole compounds with different functional groups.
Scientific Research Applications
1-(2-Methyloxazol-4-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(2-Methyloxazol-4-yl)ethanol can be compared with other oxazole derivatives, such as:
1-(2-Methyloxazol-4-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
4-(2-Methyloxazol-4-yl)benzenesulfonamide: Contains a benzenesulfonamide group, showing different biological activities.
1-(4-Methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol: Features a thiazole and triazole ring, exhibiting antimicrobial properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-methyl-1,3-oxazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJNJCCRNSRJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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